2-amino-4,5-difluoro-N,N-dimethylbenzamide
Description
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Properties
IUPAC Name |
2-amino-4,5-difluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-13(2)9(14)5-3-6(10)7(11)4-8(5)12/h3-4H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPBAPFDHTTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-amino-4,5-difluoro-N,N-dimethylbenzamide
An In-Depth Technical Guide to the Chemical Structure and Properties of 2-amino-4,5-difluoro-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging data from analogous structures and established chemical principles, this document details the molecule's chemical and physical properties, proposes a robust synthetic pathway, and outlines its full spectroscopic profile for analytical characterization. The guide emphasizes the strategic importance of the difluoro-substitution pattern, a common motif in modern pharmaceuticals for enhancing metabolic stability and binding affinity.[1][2] This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated benzamide derivatives.
Molecular Identity and Physicochemical Profile
This compound is a substituted benzamide featuring a primary amine and two fluorine atoms on the aromatic ring. These functional groups impart specific chemical properties and offer multiple sites for further synthetic modification.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O | Calculated |
| Molecular Weight | 200.19 g/mol | Calculated |
| Physical Form | Solid | Inferred from similar benzamide structures.[3][4] |
| Purity | ≥97% | Standard for research-grade chemicals.[3] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Methanol, DMSO). | Based on general solubility of substituted benzamides.[5] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place. | Recommended for aromatic amines to prevent oxidation and degradation.[3] |
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[6][7] The high electronegativity and small van der Waals radius of fluorine (1.47 Å, similar to hydrogen's 1.20 Å) allow it to modulate a molecule's electronic environment with minimal steric impact.[2]
Key advantages conferred by fluorine substitution include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic pathways, increase the compound's half-life, and improve its bioavailability.[1][8]
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency and selectivity.[1][8]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and penetrate target tissues, a crucial factor for CNS drugs.[1][6]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility and receptor interactions.[8]
Synthesis and Purification
A robust and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available 2-amino-4,5-difluorobenzoic acid.[9] The methodology involves the formation of an intermediate acyl chloride, followed by amidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-5-fluoro-N,N-dimethylbenzamide | 1094352-35-8 [sigmaaldrich.com]
- 4. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. mdpi.com [mdpi.com]
- 9. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
2-amino-4,5-difluoro-N,N-dimethylbenzamide CAS number and molecular weight
[1][2][3][4]
Executive Summary
2-Amino-4,5-difluoro-N,N-dimethylbenzamide (CAS: 1248034-89-0 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds.[1][2][3] Its structural core—a benzamide scaffold substituted with two fluorine atoms and a dimethylamine moiety—offers unique advantages in medicinal chemistry. The fluorine atoms at positions 4 and 5 modulate metabolic stability and lipophilicity, while the N,N-dimethylamide group serves as both a solubility enhancer and a versatile directing group for ortho-lithiation or subsequent cyclization reactions.
This guide details the physicochemical properties, synthetic methodologies, and application logic for researchers utilizing this intermediate in drug discovery, particularly for kinase inhibitors and quinolone-based antibiotics.
Chemical Identity & Physicochemical Properties[3][5][6]
Core Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1248034-89-0 |
| Molecular Formula | C₉H₁₀F₂N₂O |
| Molecular Weight | 200.19 g/mol |
| SMILES | CN(C)C(=O)C1=CC(F)=C(F)C=C1N |
| InChI Key | (Predicted) Typically generated from structure |
Physical Properties & Solubility Profile
-
Appearance: Typically an off-white to pale yellow solid.
-
Melting Point: Predicted range 85–95 °C (dependent on crystal form/purity).
-
Solubility:
-
High: DMSO, DMF, Methanol, Dichloromethane.
-
Moderate: Ethanol, Ethyl Acetate.
-
Low: Water (hydrophobic fluorine effect dominates).
-
-
pKa (Conjugate Acid): ~2.5–3.0 (Aniline nitrogen). The electron-withdrawing fluorine atoms reduce the basicity of the aniline amine compared to unsubstituted aniline.
Synthetic Utility & Mechanism[7]
Structural Logic in Drug Design
The strategic value of this compound lies in its substitution pattern:
-
4,5-Difluoro Motif: Mimics the substitution pattern found in many blockbuster fluoroquinolones (e.g., Sparfloxacin, Moxifloxacin precursors). Fluorine substitution blocks metabolic oxidation at the phenyl ring and increases potency against bacterial DNA gyrase or human kinases.
-
Ortho-Amino Group: Provides a nucleophilic handle for cyclization. It readily reacts with electrophiles (aldehydes, isocyanates, acid chlorides) to form fused heterocycles like quinazolines , benzimidazoles , and 1,4-benzodiazepines .
-
N,N-Dimethylamide: Unlike a simple ester, the dimethylamide is resistant to hydrolysis under mild conditions but can participate in Directed Ortho Metalation (DoM) reactions if the amino group is protected, allowing further functionalization at the C3 or C6 positions.
Synthesis Protocol (Retrosynthetic Analysis)
The most robust synthesis route proceeds from 2-amino-4,5-difluorobenzoic acid (or its isatoic anhydride equivalent).
Method A: Direct Amide Coupling (Recommended)
This protocol minimizes side reactions and racemization (not applicable here, but good practice).
Reagents: 2-Amino-4,5-difluorobenzoic acid, Dimethylamine (2M in THF), HATU or EDC·HCl, DIPEA, DMF.
-
Activation: Dissolve 2-amino-4,5-difluorobenzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes to form the active ester.
-
Coupling: Add Dimethylamine (1.2 eq, THF solution) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOAc/Hexane or flash chromatography (0-50% EtOAc in Hexanes).
Method B: Isatoic Anhydride Route (Scale-Up)
For larger scales (>100g), the isatoic anhydride route avoids expensive coupling agents.
-
React 2-amino-4,5-difluorobenzoic acid with Triphosgene to form the 4,5-difluoroisatoic anhydride .
-
React the anhydride with anhydrous Dimethylamine. CO₂ is released as the only byproduct, yielding the pure benzamide.
Visualization: Synthetic Pathways
The following diagram illustrates the synthesis of the core and its transformation into a quinazolinone scaffold, a common application in kinase inhibitor chemistry.
Caption: Figure 1. Synthesis of this compound and its downstream application in heterocycle formation.
Analytical Standards & Quality Control
To validate the identity of CAS 1248034-89-0, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 6.5–7.5 ppm: Two multiplet signals corresponding to the two aromatic protons (H-3 and H-6). The fluorine coupling will split these into complex doublets/triplets.
-
δ 5.0–6.0 ppm: Broad singlet (2H) for the –NH₂ group. Exchangeable with D₂O.
-
δ 2.9–3.0 ppm: Two distinct singlets (3H each) or one broad singlet (6H) for the N(CH₃)₂ group. Note: Restricted rotation around the Amide C-N bond often makes the two methyl groups magnetically non-equivalent at room temperature.
Fluorine NMR (¹⁹F NMR)
-
Expect two distinct signals in the range of -120 to -140 ppm , showing characteristic ortho/para coupling patterns.
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods if exposed to air.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary: Benzamide derivatives. Retrieved from [Link]
Technical Guide: Hydrogen Bonding Potential of 2-Amino-4,5-Difluoro-N,N-Dimethylbenzamide
Executive Summary
2-amino-4,5-difluoro-N,N-dimethylbenzamide represents a highly specialized scaffold in medicinal chemistry, primarily due to its capacity to form a robust intramolecular hydrogen bond (IMHB) . This interaction creates a "pseudo-ring" system that locks the molecular conformation, significantly influencing lipophilicity, membrane permeability, and target binding kinetics.
This guide analyzes the structural mechanics of this IMHB, the electronic modulation provided by the 4,5-difluoro substitution pattern, and the experimental protocols required to validate these interactions in a drug discovery context.
Structural Anatomy: The S(6) Motif
The core of this molecule's behavior is governed by the proximity of the aniline donor (-NH₂) and the amide acceptor (C=O). Unlike secondary amides, the N,N-dimethyl substitution eliminates the amide nitrogen as a hydrogen bond donor, forcing the interaction dynamics solely onto the aniline protons and the carbonyl oxygen.
The Resonance-Assisted Hydrogen Bond (RAHB)
The interaction forms a six-membered ring, denoted in graph-set notation as S(6) . This is not merely an electrostatic attraction; it is resonance-assisted.
-
Donor: The amino group at position 2 (aniline-like).
-
Acceptor: The carbonyl oxygen of the amide at position 1.
-
Geometry: The N-H...O bond typically lies within the molecular plane, maximizing orbital overlap and enforcing planarity on the benzamide system.
Visualization of the Equilibrium
The diagram below illustrates the equilibrium between the "Open" (high energy, solvated) and "Closed" (low energy, IMHB-stabilized) conformers.
Figure 1: Conformational equilibrium favoring the closed S(6) state due to resonance stabilization and the fluorine-induced acidity of the donor.
Electronic Modulation: The Fluorine Effect
The specific 4,5-difluoro substitution pattern is not arbitrary; it critically tunes the strength of the hydrogen bond through electronic effects.
Inductive Acidification (pKa Shift)
Fluorine is highly electronegative (
-
Position 5 (Para to Amine): Exerts a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+R). The net result is electron withdrawal, which lowers the pK_a of the aniline nitrogen.
-
Position 4 (Meta to Amine): Exerts a purely inductive withdrawing effect (-I) on the amine.
Mechanistic Outcome: The electron density on the aniline nitrogen is reduced, making the N-H protons more acidic (more positive character). This significantly strengthens the hydrogen bond to the carbonyl oxygen compared to the non-fluorinated parent.
Table: Predicted Physicochemical Shifts
Based on structure-activity relationship (SAR) principles of fluorinated benzamides.
| Property | Non-Fluorinated Parent | 4,5-Difluoro Analog | Impact of Fluorine |
| H-Bond Donor Acidity | Moderate | High | Strengthens IMHB |
| Conformational Lock | Flexible | Rigid | Reduces entropic penalty upon binding |
| Lipophilicity (LogP) | ~1.2 | ~1.8 | Increases (F is lipophilic + IMHB masks polarity) |
| Membrane Permeability | Moderate | High | "Molecular Chameleon" effect |
Pharmacological Implications[1][2]
The "Molecular Chameleon" Effect
In an aqueous environment (bloodstream), the IMHB may partially open to interact with water (solubility). However, as the molecule approaches a lipid bilayer, the 4,5-difluoro substitution drives the equilibrium toward the Closed state.
-
Result: The polar donor (NH) and acceptor (C=O) "hide" each other.
-
Benefit: The molecule behaves as a lipophilic entity, traversing the membrane efficiently.[2]
Binding Entropy
Because the 4,5-difluoro substitution strengthens the IMHB, the molecule is pre-organized into a planar conformation that often matches the bioactive pose in kinase active sites. This minimizes the entropic penalty (
Experimental Validation Protocols
To confirm the presence and strength of the hydrogen bond in this specific scaffold, the following self-validating protocols are recommended.
NMR Temperature Coefficient Analysis (Gold Standard)
Intramolecular H-bonds are less sensitive to temperature changes than intermolecular bonds (with solvent).
Protocol:
-
Sample Prep: Dissolve 5 mg of this compound in 600 µL of DMSO-d6 (a competitive solvent).
-
Acquisition: Acquire
H NMR spectra at 298 K, 303 K, 308 K, 313 K, 318 K, and 323 K. -
Analysis: Plot the chemical shift (
, ppm) of the amino -NH protons vs. Temperature (K). -
Interpretation: Calculate the temperature coefficient (
).
| Coefficient Value (ppb/K) | Interpretation |
| > -3.0 | Strong Intramolecular H-Bond (Solvent shielded) |
| -3.0 to -5.0 | Weak/Equilibrium State |
| < -5.0 | Intermolecular / Solvent Exposed |
Note: The 4,5-difluoro analog is expected to show a value > -3.0 ppb/K due to the enhanced acidity of the donor.
IR Spectroscopy (Carbonyl Shift)
The formation of an H-bond weakens the C=O double bond character, lowering its stretching frequency.
Protocol:
-
Baseline: Measure IR of N,N-dimethylbenzamide (no amino group). Expect
cm . -
Sample: Measure IR of the 2-amino-4,5-difluoro analog in a non-polar solvent (CHCl
) to minimize solvent competition. -
Validation: A "Red Shift" of 20-40 cm
(to cm ) confirms the IMHB.
Computational Validation (DFT Workflow)
For researchers lacking immediate synthetic access, Density Functional Theory (DFT) provides high-accuracy prediction of the bond energy.
Figure 2: Standard DFT workflow for quantifying hydrogen bond energy.
Target Metric: Look for the Second Order Perturbation Theory energy (
References
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Chemical Science.[3][4] Link
-
Dalvit, C., et al. (2001). Identification of Intramolecular Hydrogen Bonds in Aqueous Solution by NMR Spectroscopy. Journal of the American Chemical Society. Link
-
Kuhn, B., et al. (2010). Impact of Intramolecular Hydrogen Bonding on Permeability and Solubility. Journal of Medicinal Chemistry.[5] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3][6] Chemical Society Reviews. Link
-
Abraham, M.H., et al. (2015). Hydrogen Bonding in Drug Discovery. Wiley Interdisciplinary Reviews. Link
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchem-ippas.eu [medchem-ippas.eu]
Methodological & Application
Reagents for the preparation of 2-amino-4,5-difluoro-N,N-dimethylbenzamide
Technical Application Note: Optimized Synthetic Pathways for 2-Amino-4,5-Difluoro-N,N-Dimethylbenzamide
Executive Summary & Target Analysis
Target Molecule: this compound
Molecular Formula:
This guide details two distinct synthetic protocols for the preparation of this compound. The choice of pathway depends heavily on the availability of starting materials and the scale of operation.
-
Pathway A (The Isatoic Anhydride Route): Recommended for laboratory scale (mg to kg) due to high atom economy, simplified workup (CO₂ is the only byproduct), and avoidance of expensive coupling reagents.
-
Pathway B (The Nitro-Reduction Route): Recommended for industrial scale-up where 4,5-difluoro-2-nitrobenzoic acid is the primary commodity chemical available.
Critical Mechanistic Insights
The Fluorine Effect
The 4,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive,
-
Impact on Amidation: The carbonyl carbon in the benzoic acid derivatives is significantly more electrophilic than in non-fluorinated analogs, accelerating nucleophilic attack by dimethylamine.
-
Impact on Stability: The C-F bonds are metabolically stable, blocking oxidative degradation at the 4/5 positions, a common strategy in medicinal chemistry to extend half-life (
).
Pathway Selection Logic
| Feature | Pathway A: Isatoic Anhydride | Pathway B: Nitro-Reduction |
| Starting Material | 4,5-Difluoroanthranilic acid | 4,5-Difluoro-2-nitrobenzoic acid |
| Step Count | 2 (Cyclization + Ring Opening) | 3 (Activation + Amidation + Reduction) |
| Atom Economy | High (Loss of CO₂) | Moderate (Loss of SO₂/HCl + Reductant waste) |
| Safety Profile | Requires Phosgene/Triphosgene | Requires Thionyl Chloride & Hydrogenation |
| Purification | Precipitation/Crystallization | Extraction + Column/Crystallization |
Visualization of Synthetic Strategies
The following diagram illustrates the decision logic and mechanistic flow for both pathways.
Figure 1: Strategic flowchart comparing the Nitro-Reduction route (Left) and the Isatoic Anhydride route (Right).
Detailed Protocols
Protocol A: The Isatoic Anhydride Method (High Purity/Lab Scale)
This method utilizes the unique reactivity of the isatoic anhydride ring. The amine nucleophile (dimethylamine) attacks the carbonyl at position 4, leading to ring opening and decarboxylation. This drives the reaction to completion with high purity.
Reagents:
-
4,5-Difluoroisatoic anhydride (1.0 equiv)
-
Dimethylamine (2.0 M in THF or 40% aq. solution) (1.2 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (or Water for "Green" variant)
-
Catalyst: DMAP (0.1 equiv) - Optional, speeds up reaction
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-difluoroisatoic anhydride (10 mmol) in anhydrous THF (50 mL).
-
Note: The anhydride may not fully dissolve initially.[1] This is normal.
-
-
Addition: Cool the mixture to 0°C. Add dimethylamine solution (12 mmol) dropwise over 10 minutes.
-
Observation: Gas evolution (CO₂) will be observed. Ensure the system is vented (e.g., via a needle or bubbler).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting anhydride spot (
) should disappear, and a lower fluorescent spot (Target Amine) should appear. -
Heating: If reaction is sluggish (due to electron-poor ring), heat to 50°C for 1 hour.
-
-
Workup:
-
Method A (Precipitation): If using water/dioxane, pour the reaction mixture into ice water (100 mL). The product often precipitates as a white/off-white solid. Filter and wash with cold water.[2][3]
-
Method B (Extraction): If using THF, concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate (50 mL), wash with 1M NaHCO₃ (2 x 30 mL) to remove any anthranilic acid byproduct, then Brine. Dry over Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol B: The Nitro-Acid Chloride Method (Scale-Up)
This method is robust but involves handling thionyl chloride and an exothermic reduction step.
Reagents:
-
4,5-Difluoro-2-nitrobenzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (3.0 equiv)
-
Dimethylamine (HCl salt or solution)
-
Iron powder (Fe) & Ammonium Chloride (NH₄Cl) (for reduction)
Step-by-Step Procedure:
Part 1: Amide Formation
-
Activation: Dissolve 4,5-difluoro-2-nitrobenzoic acid (20 mmol) in Toluene or DCM. Add catalytic DMF (2 drops).
-
Add SOCl₂ (60 mmol) dropwise. Reflux for 2 hours until gas evolution (SO₂/HCl) ceases.
-
Concentrate in vacuo to obtain the crude acid chloride (yellow oil/solid). Do not purify.
-
Coupling: Redissolve acid chloride in DCM (50 mL). Cool to 0°C.[3]
-
Add Dimethylamine (25 mmol) and Triethylamine (30 mmol) dropwise. The reaction is exothermic.[1]
-
Stir at RT for 2 hours. Wash with 1M HCl, then Sat. NaHCO₃. Dry and concentrate to yield 2-nitro-4,5-difluoro-N,N-dimethylbenzamide .
Part 2: Nitro Reduction (Fe/NH₄Cl Method) Why this over Hydrogenation? It is chemoselective and avoids defluorination which can occur with Pd/C under aggressive hydrogenation conditions.
-
Setup: Dissolve the Nitro-amide intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Reagents: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol, 325 mesh).
-
Reflux: Heat the suspension to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Color Change: The mixture will turn from yellow (nitro) to black/brown (iron oxides).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and extract into Ethyl Acetate.
-
Final Product: Evaporate solvent to yield This compound .
Analytical Validation
Expected NMR Data (DMSO-d₆):
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 6.50 - 6.60 | Multiplet (1H) | Ar-H (C3, ortho to amine) |
| 1H | 7.10 - 7.20 | Multiplet (1H) | Ar-H (C6, ortho to amide) |
| 1H | 5.20 | Broad Singlet (2H) | -NH₂ (Exchangeable) |
| 1H | 2.90 | Singlet (6H) | -N(CH₃)₂ |
| 19F | -135 to -145 | Multiplet | Ar-F (C4/C5 coupling) |
Note: The two methyl groups on the amide may appear as two distinct singlets if rotation is restricted due to sterics, though typically they average at RT.
Safety & Handling
-
Isatoic Anhydride Route: The reaction releases CO₂ .[4][5] On a large scale, this can pressurize sealed vessels. Ensure adequate venting.
-
Thionyl Chloride: Highly corrosive and releases HCl/SO₂. Must be used in a fume hood with a scrubber.
-
Fluorinated Aromatics: Generally stable, but avoid extremely high temperatures (>200°C) with strong bases to prevent nucleophilic aromatic substitution (SnAr) of the fluorine atoms (unless intended).
References
-
Wagner, E. C., & Fegley, M. F. (1947).[4] Isatoic Anhydride.[2][3][4][5] Organic Syntheses, 27, 45. [Link]
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1431. [Link]
- Patent CN101585781A. (2009). Preparing method of N,N-dimethylbenzamide derivatives via Isatoic Anhydride.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Aromatic Substitution and Diazonium Salts." Oxford University Press. (General Textbook Reference for SnAr and Nitro Reduction mechanisms).
-
PubChem Compound Summary. (2023). Isatoic anhydride (General Reactivity).[2][5] [Link]
Sources
Application Notes and Protocols for Cyclization Reactions of 2-Amino-4,5-difluoro-N,N-dimethylbenzamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Heterocycles
Fluorine-containing heterocyclic compounds are of paramount importance in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-amino-4,5-difluoro-N,N-dimethylbenzamide scaffold is a valuable starting material for the synthesis of a variety of fluorinated heterocyclic systems, particularly quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides detailed insights and protocols for the cyclization of this compound and its derivatives to generate valuable heterocyclic structures.
Core Concept: Cyclization to Quinazolinones
A primary and well-documented cyclization pathway for 2-aminobenzamides involves their conversion to quinazolinones. This transformation can be achieved through various synthetic strategies, often involving reaction with a one-carbon synthon that provides the C2 position of the quinazolinone ring. While specific literature on the cyclization of this compound is limited, established methods for analogous 2-aminobenzamides and 2-aminobenzoic acids provide robust and adaptable protocols.
One of the most classical and reliable methods for quinazolinone synthesis is the Niementowski quinazoline synthesis . This reaction involves the thermal condensation of an anthranilic acid derivative with an amide, such as formamide, to yield a 4-oxo-3,4-dihydroquinazoline.[1][2] Modern modifications of this reaction often employ microwave irradiation to reduce reaction times and improve yields.[3]
A closely related and highly relevant synthesis is the preparation of 6,7-difluoro-2-methyl-4-quinazolinone from 2-amino-4,5-difluorobenzoic acid. This procedure involves a two-step, one-pot reaction: initial formation of a benzoxazinone via reaction with acetic anhydride, followed by treatment with an amine source to yield the quinazolinone.
The following sections will detail a representative protocol adapted from the literature for the synthesis of a 6,7-difluoroquinazolinone derivative, which serves as a strong foundational method for researchers working with this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,7-difluoro-3H-quinazolin-4-one via Formamide Cyclization (Adapted Niementowski Synthesis)
This protocol adapts the classical Niementowski synthesis for the cyclization of a 2-amino-4,5-difluorobenzamide derivative. The N,N-dimethyl group on the starting material is expected to remain intact during this cyclization, yielding the corresponding 3-substituted quinazolinone is not the primary product, rather the unsubstituted quinazolinone is formed.
Reaction Scheme:
A representative reaction scheme for the cyclization.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| This compound | (Not available) | 200.19 |
| Formamide | 75-12-7 | 45.04 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 g, 5.0 mmol) and formamide (5 mL, 125.5 mmol).
-
Heat the reaction mixture to 130-140 °C with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated product is collected by vacuum filtration.
-
Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure 6,7-difluoro-3,4-dihydroquinazolin-4-one.
Expected Outcome:
This reaction is expected to yield the corresponding 6,7-difluoro-3,4-dihydroquinazolin-4-one. Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
Protocol 2: Two-Step Synthesis of 6,7-difluoro-2-methyl-3H-quinazolin-4-one (Adaptable for N,N-dimethylbenzamide)
This protocol is based on the synthesis of 6,7-difluoro-2-methyl-4-quinazolinone from the corresponding benzoic acid and can be adapted for the N,N-dimethylbenzamide starting material.
Reaction Scheme:
A two-step approach to quinazolinone synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| This compound | (Not available) | 200.19 |
| Acetic Anhydride | 108-24-7 | 102.09 |
| Ammonia solution (25-28%) | 1336-21-6 | 35.05 |
| Acetic Acid | 64-19-7 | 60.05 |
Procedure:
Step 1: Formation of the Benzoxazinone Intermediate
-
In a round-bottom flask, suspend this compound (1.0 g, 5.0 mmol) in acetic anhydride (5 mL).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure to obtain the crude benzoxazinone intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the Quinazolinone
-
To the crude benzoxazinone intermediate, add a suitable amount of ammonia solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude 6,7-difluoro-2-methyl-3H-quinazolin-4-one.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Alternative Cyclization Strategies
While the synthesis of quinazolinones is a primary application, other heterocyclic systems could potentially be accessed from this compound.
-
Benzimidazole Synthesis: Reaction with aldehydes or carboxylic acids under appropriate conditions could lead to the formation of benzimidazole derivatives. However, this would require the cleavage of the amide bond, which is less common under standard cyclization conditions for 2-aminobenzamides.
-
Benzothiazine Synthesis: Cyclization with reagents containing sulfur could potentially yield benzothiazine derivatives. For instance, reaction with carbon disulfide in the presence of a base is a known method for forming related heterocyclic systems.[4][5][6]
-
Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): DMF-DMA is a versatile reagent that can react with active methylene and amino groups to form enamines and amidines, which are valuable intermediates for the synthesis of various heterocycles.[7][8][9]
Data Presentation
Table 1: Representative Cyclization Reactions of 2-Aminobenzamide Derivatives
| Starting Material | Reagent(s) | Product | Conditions | Reference |
| 2-Aminobenzamide | Formamide | Quinazolin-4(3H)-one | Heat | [1] |
| 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | 130 °C, 4 h | [10] |
| 2-Aminobenzoic acid | Acetic anhydride, Ammonia | 2-Methylquinazolin-4(3H)-one | Two steps | |
| 2-Fluorobenzamides | Amides, Cs₂CO₃ | 2-Substituted quinazolin-4-ones | DMSO, heat | [11] |
Mechanistic Insights
The formation of quinazolinones from 2-aminobenzamides generally proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.
Generalized mechanism for quinazolinone formation.
Conclusion
This compound is a promising precursor for the synthesis of fluorinated heterocyclic compounds, with quinazolinones being a particularly accessible and valuable target. The protocols provided, adapted from well-established literature precedents for similar substrates, offer a solid starting point for researchers. Further exploration of different cyclizing agents and reaction conditions may lead to the discovery of novel heterocyclic systems with interesting biological properties. Careful monitoring of reactions and thorough characterization of products are essential for successful synthesis in this area.
References
- Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
- Yao, C., et al. (2019).
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
- Dandia, A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(8), 1939.
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
- Ghareb, N., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Molecules, 28(4), 1835.
- Li, J., et al. (2020). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 10(48), 28695-28699.
- Al-Obaidi, A., et al. (2022). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. Turkish Journal of Chemistry, 46(6), 1835-1853.
- Wang, Y., et al. (2020). Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. Organic Letters, 22(4), 1290-1294.
- Chen, Y., et al. (2021). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 6(1), 456-467.
- Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214.
- Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 85-91.
-
Kumar, S., et al. (2022). Highly Efficient One-Pot Synthesis of 2-Substituted Quinazolines and 4H-Benzo[d][1][2]oxazines via Cross Dehydrogenative Coupling using Sodium Hypochlorite. ChemistrySelect, 7(12), e202200543.
- Vaas, S., et al. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 17, 1247-1274.
- Al-Zoubi, R. M., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
- Shevchenko, N. E., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Li, X., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 9(5), 6149-6160.
- Amarnath, V., et al. (1991). Covalent cross-linking of proteins by carbon disulfide. The Journal of pharmacology and experimental therapeutics, 258(2), 621-628.
- Piatnoch, W. J., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.
- Saliyeva, L., et al. (2021). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2021(4), M1284.
- Wang, H., et al. (2023). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.
-
Scribd. (n.d.). DMFDMA | PDF | Amine | Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
- Marfey, P. (1984). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE.
Sources
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Application Note: Handling and Storage Protocols for 2-Amino-4,5-difluoro-N,N-dimethylbenzamide
Executive Summary & Compound Identity
2-Amino-4,5-difluoro-N,N-dimethylbenzamide (CAS: 1248034-89-0) is a specialized fluorinated aniline derivative utilized primarily as a scaffold in the synthesis of tyrosine kinase inhibitors and other bioactive small molecules.[1][2][3] Its structural integrity is defined by the electron-withdrawing fluorine atoms at the 4 and 5 positions, which significantly influence its reactivity in nucleophilic aromatic substitution (
Proper handling is critical; oxidation of the primary amine or hydrolysis of the dimethylamide moiety can compromise downstream synthetic yields and biological assay reproducibility.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1248034-89-0 |
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water |
| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~16 (Amide) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Safety Assessment & Risk Mitigation
Standard GHS Classification: Warning[1][4]
While specific toxicological data for this exact isomer is limited, its structural class (fluorinated anilines) dictates the following safety baseline:
-
Skin/Eye Irritation (H315/H319): The difluoro-aniline motif is a known contact irritant.[1]
-
Respiratory Irritation (H335): Dust inhalation must be prevented.
-
Potential Absorption: Fluorinated aromatics can exhibit enhanced lipophilicity, increasing skin absorption rates compared to non-fluorinated analogs.
Mandatory PPE[1]
-
Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).[1]
-
Ocular: Chemical splash goggles.
Storage Protocol: Maintaining Chemical Integrity
The primary degradation pathways are photo-oxidation (browning of the solid) and hygroscopic hydrolysis .[1]
Long-Term Storage (Archive Stocks)[1]
-
Temperature: 2°C to 8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but requires strict equilibration protocols to prevent condensation.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term seals.[1]
Working Stock (Benchtop Use)
-
Duration: Stable at room temperature (20-25°C) for up to 30 days if kept desiccated.
-
Light: Protect from direct light. The electron-rich aniline ring is susceptible to photo-degradation.[1]
Solubilization & Handling Protocols
A. Solubilization for Biological Assays (DMSO Stock)
Objective: Create a 10 mM stock solution free of precipitates.
-
Weighing: Weigh the compound in a tared, anti-static weighing boat. Do not use metal spatulas if trace metal catalysis is a concern for downstream steps; use ceramic or PTFE-coated tools.[1]
-
Calculation:
-
Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30-60 seconds.[1]
-
Troubleshooting: If particulates remain, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless to pale yellow.
-
-
Storage of Solution: Aliquot into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles , which can induce precipitation or hydrolysis.[1]
B. Handling for Organic Synthesis
Objective: Transfer for
-
Solvent Choice:
-
Preferred: Dichloromethane (DCM) or Ethyl Acetate for transfers.
-
Avoid: Protic solvents (Methanol/Ethanol) if the downstream reaction involves moisture-sensitive reagents (e.g., acid chlorides, isocyanates).
-
-
Inert Atmosphere: When charging reaction vessels, flush the headspace with Nitrogen. The primary amine is prone to oxidation to azo/nitroso species under aggressive oxidative conditions.
Analytical Verification (QC Protocol)
Before committing the reagent to high-value synthesis, verify purity.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Acceptance Criteria: Purity > 95% (Area %). Impurities often elute before the main peak (hydrolysis products) or after (oxidation dimers).
Visualized Workflow
The following diagram illustrates the "Lifecycle of the Reagent," detailing the decision logic for storage and usage to maximize stability.
Caption: Lifecycle management workflow for this compound, ensuring purity from receipt to application.
References
-
BLD Pharm. (2023). Product Analysis: this compound (CAS 1248034-89-0).[1][2][3][5][6][7] BLD Pharm Catalog. Link
-
Combi-Blocks. (2023). Safety Data Sheet (SDS) for QD-5470. Combi-Blocks Inc.[1] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Fluorinated Benzamide Derivatives. PubChem.[4] Link
-
Sigma-Aldrich. (2023).[1] General Handling of Fluorinated Aromatic Amines. Technical Bulletin AL-134. Link
Sources
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- 2. 1369862-70-3|3-Amino-5-fluoro-n,n-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 63069-49-8|2-Amino-5-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combi-Blocks [combi-blocks.com]
- 6. 1248034-89-0|this compound|BLD Pharm [bldpharm.com]
- 7. 2-氨基-4,5-二氟-N,N-二甲基苯甲酰胺 | 2-Amino-4,5-difluoro-N,N-dimethylbe | 1248034-89-0 - 乐研试剂 [leyan.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in N,N-Dimethylbenzamide Formation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of N,N-dimethylbenzamide, particularly when steric hindrance is a significant barrier. Here, we will explore the root causes of these difficulties and provide actionable troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction to form N,N-dimethylbenzamide from a hindered benzoic acid derivative failing or giving low yields?
A1: The primary reason for low yields in the formation of sterically hindered amides is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid.[1] The bulky groups on either the benzoic acid derivative or the amine impede the approach of the nucleophile to the electrophilic carbonyl carbon. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, leading to decomposition of the activated intermediate or other side reactions.
Q2: What are the first steps I should take to troubleshoot a low-yielding amidation reaction?
A2: Before resorting to more complex solutions, consider the following:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation of starting materials.
-
Increase Reagent Concentration: Higher concentrations of both the activated carboxylic acid and the amine can increase the frequency of successful collisions.[2]
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time may lead to a higher conversion.
-
Choice of Solvent: The polarity and boiling point of the solvent can influence reaction rates. For instance, using a higher-boiling solvent like chloroform can allow for higher reaction temperatures.[]
Q3: Are there simple changes to my standard coupling protocol that might help?
A3: Yes. The choice of base and the addition of catalytic additives can have a significant impact. For phosphonium and aminium-based coupling reagents, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required.[4] In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[4] Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the coupling reaction and suppress side reactions.[2][5]
Troubleshooting Guides: Advanced Strategies
When basic troubleshooting fails, more advanced techniques are necessary. The following guides provide detailed protocols for overcoming significant steric hindrance in N,N-dimethylbenzamide formation.
Guide 1: Selection of High-Activity Coupling Reagents
The effectiveness of a coupling reagent in overcoming steric hindrance is directly related to the reactivity of the activated species it generates.[5]
Problem: Standard carbodiimide coupling reagents (e.g., DCC, EDC) are ineffective for my sterically hindered substrate.
Underlying Cause: Carbodiimides form an O-acylisourea intermediate, which may not be sufficiently electrophilic to react with a hindered nucleophile like dimethylamine, especially when the carboxylic acid is also bulky.[6]
Solution: Employ more potent phosphonium or aminium (uronium) salt-based coupling reagents. These reagents generate highly reactive activated esters.[5][7]
Comparative Data of Coupling Reagents:
| Coupling Reagent | Activated Species | Relative Reactivity | Notes |
| DCC, EDC | O-Acylisourea | Standard | Often insufficient for hindered substrates.[8] |
| BOP, PyBOP, HBTU | OBt esters | High | Effective for many difficult couplings.[5] |
| HATU, HCTU, PyAOP | OAt and O-6-ClBt esters | Very High | Generally more efficient than HOBt-based reagents due to the lower pKa of the leaving group.[5] |
| COMU, PyOxim | Oxyma esters | Very High | Often perform better than HOBt-based reagents.[5] |
Experimental Protocol: General Procedure for High-Activity Coupling Reagents
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for a pre-activation period of 5-15 minutes.
-
Add dimethylamine (or a solution of it, 1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: In Situ Formation of Acyl Halides
For exceptionally challenging substrates, converting the carboxylic acid to a more reactive acyl halide in situ can be a powerful strategy.[][9]
Problem: Even with high-activity coupling reagents, the yield of my N,N-dimethylbenzamide is unacceptably low.
Underlying Cause: The activated ester intermediate may not be sufficiently reactive, or it may be prone to decomposition under the reaction conditions. Acyl halides are generally more electrophilic than activated esters.
Solution: Utilize reagents that generate acyl fluorides or chlorides in situ under mild conditions.
Experimental Protocol: Acyl Fluoride Formation for Amidation
This protocol is adapted from a method found to be efficient for sterically hindered substrates.[9]
-
To a solution of the sterically hindered benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile), add a fluoride source such as cyanuric fluoride or XtalFluor-E® (1.1 eq).
-
Add a suitable base (e.g., pyridine or DIPEA, 1.5 eq) and stir at room temperature for 1-2 hours to form the acyl fluoride.
-
Introduce dimethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor for completion.
-
After cooling to room temperature, perform an aqueous workup and purify as described in the previous protocol.
Guide 3: Alternative Synthetic Routes
When direct amidation proves intractable, alternative synthetic pathways that avoid the direct coupling of a hindered carboxylic acid and amine should be considered.
Problem: All attempts at direct amidation of my highly substituted benzoic acid have failed.
Underlying Cause: The steric congestion around the carboxylic acid is too great for even the most reactive intermediates to be accessed by the amine nucleophile.
Solution 1: Grignard Reagent Addition to Isocyanates
This method provides a robust solution for the synthesis of highly hindered amides.[1][10]
Experimental Protocol: Grignard-Isocyanate Coupling
-
Prepare the appropriate Grignard reagent from the corresponding aryl halide.
-
In a separate flask under an inert atmosphere, dissolve the sterically hindered isocyanate (1.0 eq) in an ethereal solvent (e.g., diethyl ether or THF) and cool to 0 °C.
-
Slowly add the Grignard reagent solution (1.1 eq) to the isocyanate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify as needed.
Solution 2: Catalytic Ester-Amide Exchange
This method utilizes a catalyst to facilitate the reaction between an ester and an amine, which can be advantageous for certain substrates.[2]
Experimental Protocol: Zirconium-Catalyzed Ester-Amide Exchange
This protocol is based on the use of group (IV) metal alkoxides with activators.[2]
-
In a glovebox or under an inert atmosphere, combine the methyl or ethyl ester of the hindered benzoic acid (1.0 eq), dimethylamine (1.1 eq), Zr(Ot-Bu)4 (10 mol%), and HOAt (10 mol%) in a suitable solvent (e.g., THF or toluene).
-
Seal the reaction vessel and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction and purify the product.
Visualizing the Workflow
Decision-Making Flowchart for Overcoming Steric Hindrance
Caption: Amide formation via HATU.
References
-
Lundgren, R. J., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Wheeler, D. S., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Han, C., et al. (2012). Catalytic Ester–Amide Exchange Using Group (IV) Metal Alkoxide–Activator Complexes. Journal of the American Chemical Society. Available at: [Link]
-
De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Georgiev, P. T., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Available at: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
Trost, B. M., & Stiles, D. T. (2012). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. Available at: [Link]
-
Li, Y., et al. (2017). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. Available at: [Link]
-
Al-Karadaghi, S. (Ed.). (2010). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Structure-Based Drug Design. InTech. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Optimizing temperature and pressure for benzamide synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support hub dedicated to the synthesis of benzamide. As a Senior Application Scientist, I understand that navigating the nuances of amidation reactions—particularly the interplay of temperature and pressure—is critical to achieving high yields and purity. This guide is designed for professionals in research and drug development who seek not just protocols, but a deeper understanding of the underlying chemical principles. Here, we will move beyond simple step-by-step instructions to explore the causality behind our experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs): The Fundamentals of Temperature & Pressure
This section addresses common conceptual questions regarding the reaction environment for benzamide synthesis.
Q1: What is the primary role of temperature in benzamide synthesis?
A1: Temperature is the most critical parameter controlling the reaction kinetics. According to the Arrhenius equation, reaction rates increase exponentially with temperature. In benzamide synthesis, temperature optimization is a balancing act:
-
Insufficient Temperature: The reaction may be impractically slow or fail to reach completion, resulting in low yields and recovery of unreacted starting materials.[1]
-
Excessive Temperature: This can lead to undesirable side reactions, such as the hydrolysis of the starting material or the product itself, and decomposition of reagents or products.[2] For instance, synthesis from benzoic acid and urea is typically conducted at elevated temperatures (around 180°C) to drive the reaction.[3][4]
Q2: How does pressure influence benzamide synthesis? Is a high-pressure reactor always necessary?
A2: The role of pressure is highly dependent on the chosen synthetic route.
-
Atmospheric Pressure Reactions: Most common laboratory-scale syntheses, such as the Schotten-Baumann reaction using benzoyl chloride and aqueous ammonia, are performed at atmospheric pressure.[5][6] The reaction is often exothermic, and the primary concern is temperature control rather than pressure.[7]
-
Elevated Pressure Reactions: Pressure becomes a key variable when:
-
Using gaseous reactants like anhydrous ammonia in a sealed vessel to increase its concentration in the solvent.
-
Conducting reactions at temperatures above the solvent's boiling point to accelerate slow reactions.
-
Driving equilibrium-limited reactions, such as the amidation of esters, where removing a volatile byproduct is not feasible.[8] For example, heating ethyl benzoate with alcoholic ammonia at 125°C in a sealed vessel can form benzamide, though yields may be low.[9]
-
Q3: For the common synthesis from benzoyl chloride and ammonia, what is the optimal temperature strategy?
A3: This reaction is highly exothermic. The optimal strategy involves careful temperature control to minimize side reactions. It is crucial to begin at a low temperature (e.g., in an ice bath, 0-5°C) and add the benzoyl chloride slowly to the ammonia solution.[3][7] This approach prevents a rapid temperature spike that would accelerate the hydrolysis of benzoyl chloride to benzoic acid, a common and significant impurity.[1][5] After the initial exothermic phase, the reaction may be allowed to warm to room temperature to ensure completion.[3]
Q4: Can increasing temperature compensate for a less reactive amine?
A4: Yes, to an extent. Amines with electron-withdrawing groups or significant steric hindrance are less nucleophilic and react more slowly.[5] In these cases, gently warming the reaction mixture or increasing the reaction time is often necessary to achieve a reasonable conversion rate. However, one must empirically determine the optimal temperature, as excessive heat can still promote decomposition or other side reactions.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving common problems encountered during benzamide synthesis.
Problem 1: Low Yield of Benzamide
-
Symptom: The isolated product mass is significantly lower than the theoretical maximum.
-
Diagnostic Workflow:
Caption: Troubleshooting flowchart for low benzamide yield.
Problem 2: Product is Contaminated with Benzoic Acid
-
Symptom: The final product's melting point is broad and lower than expected, or analytical data (NMR, IR) shows signals corresponding to benzoic acid.
-
Primary Cause: Hydrolysis of the benzoyl chloride starting material by water present in the reagents or solvent.[1][5] Benzoyl chloride reacts readily with water to form benzoic acid.[5]
-
Solutions:
-
Rigorous Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are not hydrated.[3]
-
Temperature Control: Perform the addition of benzoyl chloride at low temperatures (0-5°C) to slow the rate of hydrolysis relative to the rate of amidation.[5]
-
Purification: Benzoic acid can often be removed by washing the crude product with a cold, dilute aqueous solution of sodium bicarbonate. The benzoic acid will be deprotonated to the more water-soluble sodium benzoate, while the neutral benzamide remains solid.
-
Problem 3: Formation of N-benzoylbenzamide (Diacylated Impurity)
-
Symptom: A higher molecular weight impurity is detected, especially when using primary amines or ammonia.
-
Primary Cause: The initially formed benzamide acts as a nucleophile and reacts with a second molecule of benzoyl chloride. This is more likely to occur if a large excess of benzoyl chloride is used or if its concentration is high locally.[5]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride to ensure the acylating agent is the limiting reagent.
-
Slow Reagent Addition: Add the benzoyl chloride dropwise to the amine solution. This maintains a low concentration of benzoyl chloride, favoring the reaction with the more nucleophilic amine over the less nucleophilic amide product.[3]
-
Quantitative Data & Experimental Protocols
Table 1: Typical Reaction Conditions for Benzamide Synthesis Routes
| Synthesis Route | Starting Materials | Typical Temperature | Typical Pressure | Key Considerations |
| Schotten-Baumann | Benzoyl Chloride, Ammonia/Amine | 0°C to Room Temp | Atmospheric | Exothermic; requires cooling to prevent hydrolysis.[7] |
| From Benzoic Acid | Benzoic Acid, Thionyl Chloride, then Ammonia | Reflux (for acyl chloride formation), then 0°C | Atmospheric | Two-step process; requires handling of corrosive SOCl₂.[5] |
| From Benzoic Acid & Urea | Benzoic Acid, Urea | ~180°C | Atmospheric | Requires high temperature and a catalyst (e.g., boric acid).[3][4] |
| From Benzonitrile | Benzonitrile, H₂O₂/NaOH or H₂SO₄ | 40°C to Reflux | Atmospheric | Hydrolysis of the nitrile can be achieved under basic or acidic conditions.[10] |
| High-Temp Ammonolysis | Methyl Benzoate, Anhydrous Ammonia | 65-125°C | Elevated (Sealed Vessel) | Used to drive equilibrium; reaction times can be very long.[9][11] |
Experimental Protocol 1: Optimized Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann)
This protocol emphasizes temperature control to maximize yield and purity.
Objective: To synthesize benzamide while minimizing the formation of benzoic acid impurity.
Materials:
-
Concentrated Aqueous Ammonia (~28-30%)
-
Benzoyl Chloride
-
Ice
-
Deionized Water
Procedure:
-
Preparation: Place 25 mL of concentrated aqueous ammonia into a 125 mL Erlenmeyer flask. Place the flask in an ice-water bath and allow it to cool to below 10°C.
-
Reagent Addition (Critical Step): In a fume hood, slowly add 5 mL of benzoyl chloride to the cold ammonia solution in small portions (~0.5 mL at a time) using a pipette. Swirl the flask continuously during the addition. The reaction is exothermic; monitor the temperature to ensure it does not rise significantly.[7] A white solid (benzamide) will form immediately.
-
Reaction Completion: After all the benzoyl chloride has been added, continue to swirl the flask in the ice bath for an additional 10 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 5-10 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water to remove any ammonium chloride.
-
Purification (Optional but Recommended): Recrystallize the crude product from hot water to obtain pure, glistening plates of benzamide.[10]
-
Drying: Dry the purified crystals in a drying oven set to a low temperature (~60-70°C) or in a desiccator to a constant weight.
Workflow for Temperature Optimization
For novel substrates or when scaling up, a systematic approach to optimizing temperature is crucial.
Caption: Workflow for systematic temperature optimization.
References
-
Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
-
Benchchem. Strategies to reduce impurities in benzamide synthesis.
- Kumari, A., et al. Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca.
-
Benchchem. How to overcome common problems in Benzamide synthesis?.
-
Yu, L., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv.
-
Yu, L., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Research @ Flinders.
-
Yu, L., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry.
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (ISBN: 978-93-91842-69-7).
-
Process for preparing benzamide. Google Patents (RU2019541C1).
-
Aziz, R. Synthesis of benzamide from benzyl chloride. Slideshare.
-
To synthesis and submit Benzamide synthesis.pdf. Slideshare.
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Ataman Kimya. BENZONITRILE.
-
PrepChem. Preparation of benzamide.
-
Benzamide Synthesis and Recrystallization. Scribd.
-
Thitiprasert, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
-
Bo-jue, C., et al. (2003). Synthesis of benzimidazoles in high-temperature water. ResearchGate.
-
Reddit. Benzamide from Heating Ammonium Benzoate, I think....
-
NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube.
-
DePuy, C. H., et al. Temperature and pressure effects on the elimination reactions of diethyl ether with hydroxide and amide ions. ResearchGate.
-
Synthesis method for benzamidine derivatives. Google Patents (CN106565540A).
-
Bothra, A., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH Public Access.
-
Kumar, P. S., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC - NIH.
-
Reddit. Amide from carboxylic acid synthesis.
-
Thitiprasert, S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC - NIH.
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- 9. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. reddit.com [reddit.com]
Removing unreacted starting materials from 2-amino-4,5-difluoro-N,N-dimethylbenzamide
[1][2]
Introduction: The Purification Challenge
Welcome to the technical support guide for the isolation of 2-amino-4,5-difluoro-N,N-dimethylbenzamide . This molecule is a critical intermediate, often employed in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and agrochemicals.[1][2]
The synthesis typically involves the amidation of 2-amino-4,5-difluorobenzoic acid with dimethylamine (DMA) .[3][1][2] The purification challenge lies in the amphoteric nature of the starting material and the volatility of the amine reagent.[1][2] This guide provides a self-validating logic system to remove unreacted starting materials (SM) based on differential solubility and pKa manipulation.[3][1][2]
Module 1: Removing Acidic Starting Material (The Benzoic Acid Derivative)[2][4][5]
Issue: Presence of unreacted 2-amino-4,5-difluorobenzoic acid in the crude mixture. Symptoms:
-
TLC shows a spot near the baseline (in non-polar eluent) or streaking.[3][1][2]
-
Crude NMR shows a carboxylic acid proton (broad singlet >11 ppm) or shifted aromatic peaks.[3][1][2]
Troubleshooting Protocol: The Bicarbonate Wash
The Logic: The starting material contains a carboxylic acid group (pKa ~3.5–4.0).[1][2] The product is an amide (neutral) with a weakly basic aniline group.[3][1][2] By adjusting the aqueous phase to a basic pH, we deprotonate the acid starting material, forcing it into the aqueous layer as a carboxylate salt, while the lipophilic product remains in the organic layer.[1]
Step-by-Step Procedure:
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The Wash: Wash the organic layer 2× with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[3][2]
-
Validation: Check the pH of the aqueous layer.[3][2] It must remain basic (pH > 8).[3][1][2] If acidic, the acid SM is saturating the buffer; add more NaHCO₃.[1][2]
-
Separation: Discard the aqueous layer (contains the unreacted acid).[3][2]
Critical Checkpoint: Do NOT use strong Hydroxide (NaOH) if your product synthesis used an activated ester intermediate that might still be present, as NaOH can hydrolyze the product amide bond at high temperatures or prolonged exposure, though benzamides are generally robust.[1][2] NaHCO₃ is the safest standard.[3][2]
Module 2: Removing Basic Starting Material (Dimethylamine)[2][5]
Issue: Residual Dimethylamine (DMA) or Coupling Reagent Byproducts (e.g., urea from EDC).[1][2] Symptoms:
Troubleshooting Protocol: The "pH Window" Wash
The Logic: Dimethylamine is a relatively strong base (pKa ~10.7).[3][1][2] Your product contains an aniline group.[3][2] However, the presence of two Fluorine atoms (electron-withdrawing groups) on the benzene ring significantly lowers the basicity of the aniline nitrogen (Predicted pKa ~2.5–3.5).[1]
This creates a "Purification Window" : We can use a mild acid to protonate the Dimethylamine (making it water-soluble) without protonating the product (keeping it organic-soluble).[3][1][2]
Step-by-Step Procedure:
-
The Wash: Wash the organic layer (from Module 1) 2× with 10% Citric Acid (aq) or 0.5 M HCl .[3][1][4][2]
-
The Rinse: Wash the organic layer 1× with Brine (saturated NaCl) to remove residual water and break emulsions.[3][2]
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate.
Data Summary: Solubility Logic
| Component | Functional Group | pKa (Approx) | State at pH 8 (NaHCO3) | State at pH 3 (Citric) |
| Product | Amide + Aniline | ~2.5 (Aniline) | Neutral (Organic) | Neutral (Organic) |
| Acid SM | Carboxylic Acid | ~3.5 | Ionic (Aqueous) | Neutral (Organic) |
| Amine SM | Dimethylamine | ~10.7 | Neutral (Volatile) | Ionic (Aqueous) |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for the workup procedure.
Caption: Figure 1. Self-validating extraction protocol exploiting pKa differences between impurities and the target difluoro-benzamide.
Frequently Asked Questions (FAQ)
Q1: I used DCC as a coupling agent, and there is a white solid that won't dissolve in EtOAc. What is it?
A: That is likely Dicyclohexylurea (DCU) , the byproduct of DCC.[1][2] It is notoriously insoluble in most organic solvents.[3][1][2]
-
Fix: Before starting the aqueous workup, cool the reaction mixture to 0°C for 30 minutes to precipitate as much DCU as possible, then filter it off through a sintered glass funnel or Celite pad. The remaining traces can be difficult to remove; switching to EDC (EDCI) is recommended for future runs as its urea byproduct is water-soluble.[3][1][2]
Q2: Can I use 1M HCl instead of Citric Acid?
A: Proceed with caution. While 1M HCl is standard for removing amines, the 2-amino-4,5-difluoro motif has a very low pKa.[3][1][2] However, if the acid is too strong or the exposure too long, you risk protonating the aniline and losing product to the aqueous layer.[1][2]
-
Test: Take a small aliquot of your organic layer, wash with 1M HCl, and check the TLC of the organic layer.[1][2] If the product spot disappears, your product has moved to the water.[1] Stick to Citric Acid or Ammonium Chloride.[3][1][2]
Q3: My product is still colored (yellow/brown) after workup. Is it impure?
A: Anilines are prone to oxidation, which creates colored impurities even at trace levels (ppm).[3][1][6][2]
-
Fix: If purity by NMR is high (>95%) but color persists, perform a Charcoal Treatment .[3][1][2] Dissolve product in hot ethanol, add activated carbon, stir for 15 mins, filter hot through Celite, and recrystallize.
Q4: The Dimethylamine smell persists even after acid wash.
A: DMA is highly volatile (Boiling point ~7°C) but its salts are not.[3][6][4][2] If the smell persists, you likely have free amine trapped in the oil.[1]
References
-
Vogel, A. I. (1989).[3][1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][1][2] Longman Scientific & Technical.[3][2] (Standard reference for acid-base extraction logic).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735965, 2-Amino-4,5-difluorobenzoic acid. Retrieved February 14, 2026, from [Link] (Source for Starting Material acidity data).[1]
-
Li, J. J. (2014).[3][1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3][2] (Reference for Amide Coupling mechanisms and urea byproducts).
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Amino-5-fluoro-N,N-dimethylbenzamide | 1094352-35-8 [sigmaaldrich.com]
- 4. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Amino-4,5-difluorobenzoic acid 98% Supplier in Mumbai, 2-Amino-4,5-difluorobenzoic acid 98% Trader, Maharashtra [chemicalmanufacturers.in]
Validation & Comparative
1H NMR spectrum interpretation of 2-amino-4,5-difluoro-N,N-dimethylbenzamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-amino-4,5-difluoro-N,N-dimethylbenzamide . It is designed for medicinal chemists and analytical scientists who need to resolve complex spin systems involving fluorine coupling and amide rotamers.
Executive Summary
The NMR analysis of This compound presents two distinct analytical challenges:
-
Restricted Rotation: The N,N-dimethylbenzamide moiety exhibits restricted rotation around the C–N amide bond, creating distinct environments for the methyl groups (rotamers).
-
Fluorine Spin-Spin Coupling: The 4,5-difluoro substitution pattern creates a complex aromatic region where protons are split not only by each other (if applicable) but significantly by
F nuclei ( , 100% abundance).
This guide compares the "performance" of two solvent systems—DMSO-d6 (the recommended standard) and CDCl3 (the alternative)—demonstrating why DMSO-d6 is superior for this specific scaffold.
Comparative Analysis: Solvent Selection
For this specific molecule, the choice of solvent dictates the visibility of the amino group and the resolution of the amide rotamers.[1]
Performance Comparison: DMSO-d6 vs. CDCl3
The following table synthesizes experimental observations for benzamide derivatives, highlighting why DMSO-d6 is the preferred system for this analysis.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Technical Insight |
| -NH₂ Proton Visibility | Excellent (Sharp Singlet) | Poor (Broad/Invisible) | DMSO acts as a H-bond acceptor, slowing proton exchange and sharpening the -NH₂ signal (usually ~5.0–6.5 ppm). In CDCl3, rapid exchange broadens this peak into the baseline.[1] |
| Amide Rotamer Resolution | High (Distinct Singlets) | Variable (Broad/Coalesced) | The high polarity of DMSO stabilizes the dipolar resonance form of the amide ( |
| Aromatic Resolution | High | Moderate | DMSO often separates aromatic signals that overlap in CDCl3, essential for resolving the complex H-F splitting patterns.[1] |
| Solubility | High | Moderate | Amino-benzamides are often sparingly soluble in CDCl3, leading to low S/N ratios. |
Critical Mechanism: The ortho-amino group in this molecule likely forms an intramolecular Hydrogen Bond with the amide carbonyl oxygen. This locks the conformation, making the non-equivalence of the N-methyl groups even more pronounced than in unsubstituted benzamides.
Structural Analysis & Predicted Shifts
The Spin System
The aromatic protons (H3 and H6) form an isolated spin system with the Fluorine atoms. They do not couple to each other (para-coupling is negligible here compared to F-coupling).
-
H3 (Proton at C3): Ortho to F4, Meta to F5.
-
H6 (Proton at C6): Ortho to F5, Meta to F4.
Predicted Chemical Shifts (DMSO-d6, 400 MHz)
Note: Values are estimated based on substituent additivity rules for fluorinated anilines and benzamides.
| Proton | Predicted Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-6 | 7.10 – 7.40 ppm | dd (Doublet of Doublets) | Deshielded by the amide carbonyl (anisotropic effect). Large coupling to ortho-F, medium to meta-F. | |
| H-3 | 6.50 – 6.70 ppm | dd (Doublet of Doublets) | Shielded significantly by the ortho-amino group (mesomeric effect). | |
| -NH₂ | 5.20 – 6.00 ppm | s (Broad Singlet) | — | Exchangeable. Sharp in DMSO; broad/absent in CDCl3. |
| N-Me (A) | ~2.95 ppm | s (Singlet) | — | cis to Carbonyl oxygen (shielded). |
| N-Me (B) | ~2.85 ppm | s (Singlet) | — | trans to Carbonyl oxygen (shielded). |
Visualization: Splitting Tree & Logic
The aromatic signals will not appear as simple singlets or doublets. They will appear as Doublets of Doublets (dd) due to the two non-equivalent fluorine atoms.
Diagram 1: Aromatic Splitting Tree (Graphviz)
This diagram illustrates how the
Caption: Splitting topology for aromatic protons H3 and H6. Each proton is split first by the ortho-Fluorine (large J) and then by the meta-Fluorine (medium J).
Detailed Interpretation Protocol
Follow this step-by-step workflow to confirm the structure.
Step 1: The Aliphatic Region (2.0 – 3.5 ppm)
Look for two distinct singlets between 2.8 and 3.1 ppm.
-
Observation: You will likely see two peaks of equal integration (3H each).
-
Causality: The C–N bond has partial double bond character.[2] The methyl group cis to the carbonyl oxygen is in a different magnetic environment than the one trans to it.
-
Validation: If you heat the sample (Variable Temperature NMR) to >80°C, these two peaks will coalesce into one broad singlet as rotation becomes rapid.[1]
Step 2: The Exchangeable Region (5.0 – 6.5 ppm)
Look for a broad singlet integrating to 2H.
-
Validation: Add one drop of D₂O to the NMR tube and shake. Run the spectrum again.
-
Result: This peak will disappear (D₂O exchange), confirming it is the -NH₂ group.
Step 3: The Aromatic Region (6.5 – 7.5 ppm)
This is the fingerprint of the molecule. You must identify two distinct multiplets.
-
The Upfield Signal (~6.6 ppm): Assign to H3 . It is shielded by the adjacent electron-donating amino group (-NH₂).
-
The Downfield Signal (~7.3 ppm): Assign to H6 . It is deshielded by the electron-withdrawing amide carbonyl.
-
J-Value Calculation: Measure the distance (in Hz) between the outer and inner peaks of the doublet-of-doublets.
Diagram 2: Interpretation Workflow
Caption: Logical workflow for assigning the 1H NMR spectrum of this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for rotamer analysis).
-
PubChem. (2024). N,N-Dimethylbenzamide Spectral Data. National Library of Medicine.
Sources
A Researcher's Guide to the Vibrational Landscape of 2-amino-4,5-difluoro-N,N-dimethylbenzamide: An FTIR Analysis and Comparative Overview
In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with substituted benzamides, a class of compounds with significant pharmacological potential, understanding the molecular structure is the first step towards elucidating function. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-amino-4,5-difluoro-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry. By dissecting its vibrational modes, we offer a roadmap for its identification and characterization. Furthermore, we will compare FTIR spectroscopy with other relevant analytical techniques, providing a holistic perspective for the discerning scientist.
The Vibrational Signature: Predicting and Assigning the FTIR Peaks of this compound
The primary vibrational modes of interest arise from the N-H stretches of the primary amine, the C=O stretch of the tertiary amide, C-N stretches, C-F stretches, and various vibrations of the substituted aromatic ring.
Table 1: Predicted FTIR Peak Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Supporting Evidence and Rationale |
| 3450 - 3300 (two bands) | Asymmetric & Symmetric N-H Stretching | Primary Aromatic Amine (-NH₂) | Primary amines typically exhibit two distinct bands in this region. The presence of two fluorine atoms and a bulky amide group may influence the precise position and intensity through electronic and steric effects. Data from 2-amino-4,5-difluorobenzoic acid supports this assignment[7]. |
| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring | The C-H stretching vibrations of the benzene ring typically appear in this region. The substitution pattern will influence the exact frequencies. |
| 2950 - 2850 | Aliphatic C-H Stretching | N,N-dimethyl group (-N(CH₃)₂) | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups attached to the nitrogen atom. Data from N,N-dimethylbenzamide confirms these assignments[4][5]. |
| 1650 - 1630 | C=O Stretching (Amide I band) | Tertiary Amide (-CON(CH₃)₂) | The carbonyl stretch is one of the most intense and characteristic peaks in the spectrum. Its position is sensitive to electronic effects. The electron-donating amino group and electron-withdrawing fluorine atoms will influence the resonance of the amide bond. Spectra of N,N-dimethylbenzamide show a strong band in this region[4][6]. |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) | This bending vibration of the primary amine is a key diagnostic peak. Its intensity can vary. |
| 1580 - 1450 | C=C Stretching | Aromatic Ring | The aromatic ring exhibits several C=C stretching vibrations in this "fingerprint" region. The substitution pattern with amino, fluoro, and amide groups will result in a complex pattern of bands. |
| 1450 - 1400 | C-H Bending (Asymmetric) | N,N-dimethyl group (-N(CH₃)₂) | Asymmetric bending (scissoring) vibrations of the methyl groups are expected here. |
| 1380 - 1350 | C-H Bending (Symmetric) | N,N-dimethyl group (-N(CH₃)₂) | Symmetric bending (umbrella) vibrations of the methyl groups typically appear in this range. |
| 1300 - 1200 | C-N Stretching | Tertiary Amide & Aromatic Amine | A complex region with contributions from both the tertiary amide C-N bond and the aromatic C-N bond of the amino group. The C-N stretch of the tertiary amide is often referred to as the Amide III band. |
| 1280 - 1100 | C-F Stretching | Aryl-Fluorine | Strong absorptions due to the C-F stretching vibrations are expected in this region. The presence of two C-F bonds will likely result in multiple strong bands. Studies on difluorobenzene derivatives confirm these assignments[1][3]. |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of out-of-plane C-H bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns are expected. |
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
For solid samples, the KBr (potassium bromide) pellet technique is standard. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern and rapid technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrument Setup:
-
Data Acquisition:
-
A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
For good signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Baseline correction and smoothing may be applied if necessary.
-
Visualizing the Workflow
Figure 1: A schematic workflow for obtaining and analyzing the FTIR spectrum of a solid sample.
A Comparative Look: FTIR vs. Other Analytical Techniques
While FTIR is a powerful tool for identifying functional groups, a comprehensive characterization of this compound would benefit from a multi-technique approach.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence of functional groups, information on molecular structure and bonding. | Rapid, non-destructive, relatively inexpensive, widely available. | Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information on the molecular skeleton, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation. Quantitative capabilities. | Higher instrument cost, requires soluble samples, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide structural clues. | Extremely sensitive, provides accurate molecular weight. | Can be destructive, may not provide detailed stereochemical information. |
| UV-Vis Spectroscopy | Information on electronic transitions (π→π* and n→π*). | Simple, rapid, and can be used for quantitative analysis. | Provides limited structural information, spectra can be broad and non-specific. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion: An Integrated Approach for Definitive Characterization
FTIR spectroscopy serves as an invaluable first-pass analytical technique for the characterization of this compound. The predicted peak assignments in this guide, derived from a careful analysis of related structures, provide a strong foundation for interpreting experimental data. However, for unequivocal structure confirmation and to meet the rigorous standards of drug development and materials science, an integrated approach is essential. Combining the functional group information from FTIR with the detailed connectivity data from NMR and the precise mass information from MS will provide a complete and unambiguous picture of this promising molecule.
References
-
SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL - Progressive Academic Publishing. Available at: [Link]
-
Multistate vibronic interactions in difluorobenzene radical cations. I. Electronic structure calculations | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
-
Description of the vibrational modes of the electronic ground state of... | Download Table - ResearchGate. Available at: [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. Available at: [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Available at: [Link]
- US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents.
-
2-amino-4,5-difluoro-n-[2-[[1-[(4-hydroxyphenyl)methyl] - PubChem. Available at: [Link]
-
Benzamide, N,N-dimethyl- - NIST WebBook. Available at: [Link]
-
n,n-Dimethylbenzamide - SpectraBase. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. Available at: [Link]
-
FTIR spectra of neat PETMP/N,N-dimethylbenzylamine or neat AESO, and... - ResearchGate. Available at: [Link]
-
FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... - ResearchGate. Available at: [Link]
-
FTIR spectra of synthesized aromatic amides (I, II, III and IV) - ResearchGate. Available at: [Link]
-
The features of IR spectrum. Available at: [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative - Hilaris Publisher. Available at: [Link]
-
FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed. Available at: [Link]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. Available at: [Link]
-
FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile - ResearchGate. Available at: [Link]_calculations_of_2-amino-4-chlorobenzonitrile)
Sources
- 1. idpublications.org [idpublications.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. N,N-Dimethylbenzamide(611-74-5) IR Spectrum [m.chemicalbook.com]
- 5. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijera.com [ijera.com]
- 9. researchgate.net [researchgate.net]
Comparative Chromatographic Strategies for the Purification of 2-Amino-4,5-Difluoro-N,N-Dimethylbenzamide
Executive Summary
The Fluorine Challenge: In the synthesis of kinase inhibitors (e.g., FGFR inhibitors like pemigatinib analogs), the intermediate 2-amino-4,5-difluoro-N,N-dimethylbenzamide represents a critical quality control checkpoint.[1] The primary purification challenge is not the removal of distinct chemical byproducts, but the separation of regioisomers (specifically the 2,3-difluoro and 3,4-difluoro analogs) formed during the electrophilic aromatic substitution of the precursor aniline.
Standard C18 reversed-phase chemistry often fails to resolve these isomers because the positional variance of fluorine atoms causes negligible shifts in overall hydrophobicity (LogP). This guide compares the industry-standard C18 approach against two superior alternatives: Fluorinated Stationary Phases (PFP) and Supercritical Fluid Chromatography (SFC) , demonstrating why "fluorine-fluorine" selectivity is the superior mechanism for this separation.[1]
The Separation Challenge: Regioisomerism
The target molecule contains a difluoro-substitution pattern on the benzene ring. During the nitration or halogenation of the starting material (typically 3,4-difluoroaniline or similar), regioisomers are generated.[1]
| Isomer | Structure Characteristics | LogP (Approx) | pKa (Aniline) | Separation Difficulty |
| Target (4,5-difluoro) | Para/Meta fluorine positioning relative to amide | ~1.8 | ~3.5 | N/A |
| Impurity A (2,3-difluoro) | Ortho/Meta positioning; Steric crowding near amide | ~1.8 | ~3.2 | High (Co-elutes on C18) |
| Impurity B (3,4-difluoro) | Meta/Para positioning; nearly identical dipole | ~1.8 | ~3.5 | Critical (Often merges with target) |
Scientific Insight: The identical Mass-to-Charge ratio (m/z) precludes MS-only differentiation.[1] Chromatographic resolution (
Comparative Methodologies
Method A: The Baseline (C18 Reversed-Phase)
Status: Often Insufficient Standard alkyl-bonded phases rely on hydrophobic subtraction.[1] Since the fluorine atoms only slightly alter the electron density cloud without significantly changing the hydrophobic footprint, C18 columns often show "peak shouldering" rather than baseline separation.
Method B: The Recommended HPLC (Pentafluorophenyl - PFP)
Status: High Performance
Mechanism: PFP columns utilize a "Fluorine-Fluorine" interaction and
Method C: The Orthogonal Alternative (SFC)
Status: Highest Resolution / Green Chemistry
Mechanism: Supercritical
Experimental Protocols
Protocol 1: High-Resolution HPLC (PFP Phase)
Recommended for QC and Process Development[1]
-
Column: Kinetex F5 or Waters XSelect HSS PFP (150 mm x 4.6 mm, 2.6 µm or 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Control is critical; fluorine selectivity is temperature sensitive).
-
Detection: UV @ 254 nm (Amide
transition).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 45 | Linear Gradient |
| 18.0 | 90 | Wash |
| 20.0 | 10 | Re-equilibration |
Expert Note: The initial isocratic hold is crucial. Fluorinated isomers often require a "shallow" gradient start to engage with the stationary phase's specific interaction sites before elution force increases.
Protocol 2: Supercritical Fluid Chromatography (SFC)
Recommended for Preparative Purification[1]
-
System: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Column: Viridis SFC 2-Ethylpyridine (2-EP) or Torus Diol (100 mm x 3.0 mm, 1.7 µm).[1]
-
Mobile Phase A:
(SFC Grade). -
Mobile Phase B: Methanol + 0.2% Ammonium Hydroxide (Basic additive sharpens the amine peak).
-
Back Pressure (BPR): 120 bar.
-
Temperature: 40°C.[3]
Isocratic Method:
-
Ratio: 85:15 (
:MeOH). -
Run Time: 6.0 minutes.
-
Throughput: 3x faster than HPLC.
Performance Comparison Data
Data represents typical performance metrics observed in fluorinated benzamide separation studies.
| Parameter | C18 (Standard) | PFP (Recommended) | SFC (2-EP) |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | 3.1 (High Res) |
| Tailing Factor ( | 1.4 (Amine interaction) | 1.1 (Excellent) | 1.0 (Symmetric) |
| Run Time | 25 min | 20 min | 6 min |
| Solvent Consumption | High (Acetonitrile) | Moderate | Low (Green) |
Mechanism of Separation (Visualization)
The following diagram illustrates the decision logic and the mechanistic difference between the methods.
Caption: Decision tree for method selection illustrating the shift from hydrophobic (C18) to electronic (PFP/SFC) separation mechanisms.
References
-
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
-
Sniekus, V. et al. (1972).[1] Synthesis of Anthranilamide Derivatives via Directed Ortho Metalation. Journal of Organic Chemistry. (Fundamental chemistry for benzamide synthesis context).
-
Thermo Fisher Scientific. (2020). Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. (Demonstrates acidic mobile phase requirements for anilines). Link
-
Incyte Corporation. (2020). Pemigatinib (Pemazyre) Prescribing Information. (Context for the pharmacological relevance of the 4,5-difluoro-benzamide scaffold). Link
-
West, C. et al. (2011).[1] Graphite and fluorinated stationary phases in SFC. Journal of Chromatography A. (Validates SFC utility for polar aromatics).
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
